Furan-2-yl[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone
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Overview
Description
Furans are a class of organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Quinolines, on the other hand, are a class of compounds that contain a benzene ring fused to a pyridine ring . They are known to possess a variety of therapeutic activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Quinoline moiety commonly exists in various natural compounds and participates in both electrophilic and nucleophilic substitution reactions .Scientific Research Applications
Antitumor Activity
Furan derivatives have shown distinctive patterns of sensitivity against individual cell lines, indicating potential use in cancer treatment .
Inhibitors in Cancer Models
They have been used as potent and selective inhibitors with antitumor activity in experimental models of human cancers .
Chemical Manufacture
Furan compounds serve as primary platform chemicals for various synthetic potentials beyond fuels and plastics .
Antibacterial and Antifungal
Novel functionalized furan derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities .
Chemical Research
Furan compounds are available for scientific research, indicating their utility in various chemical studies .
Antimicrobial Activity
Recent advances include the synthesis of furan derivatives with significant antimicrobial activity against various bacterial strains .
Mechanism of Action
Target of Action
The primary targets of Furan-2-yl[4-(5,6,7,8-tetrahydro1It’s worth noting that compounds containing the indole nucleus, which is similar to the structure of this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Biochemical Pathways
It’s known that indole derivatives, which share structural similarities with this compound, can affect a wide range of biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds with similar structures have demonstrated various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets.
properties
IUPAC Name |
furan-2-yl-[4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-19(14-5-3-11-25-14)23-9-7-22(8-10-23)17-16-13-4-1-2-6-15(13)26-18(16)21-12-20-17/h3,5,11-12H,1-2,4,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUYNFLFXWMQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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